Lipophilicity Profile: Quantified XLogP3 and Topological Polar Surface Area (TPSA) vs. Isoquinoline-3-carboxylic Acid
The 7-fluoro substitution on the isoquinoline ring significantly alters its lipophilicity profile compared to the non-fluorinated parent compound, isoquinoline-3-carboxylic acid. 7-Fluoroisoquinoline-3-carboxylic acid has a computed XLogP3 of 2.1 and a TPSA of 50.2 Ų [1]. Isoquinoline-3-carboxylic acid has a computed XLogP3 of approximately 1.5 and a TPSA of 50.2 Ų [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.1; TPSA: 50.2 Ų |
| Comparator Or Baseline | Isoquinoline-3-carboxylic acid: XLogP3 ≈ 1.5; TPSA: 50.2 Ų |
| Quantified Difference | ΔXLogP3 = +0.6; ΔTPSA = 0 Ų |
| Conditions | In silico prediction using XLogP3 and Cactvs algorithms (PubChem 2025.04.14 release) |
Why This Matters
Increased lipophilicity (higher LogP) is often correlated with enhanced membrane permeability, a critical parameter in early drug discovery for oral bioavailability and cellular uptake.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23087869, 7-Fluoro-3-isoquinolinecarboxylic acid. Accessed April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 22592, Isoquinoline-3-carboxylic acid. Accessed April 23, 2026. View Source
